2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an aldehyde or ketone, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dihydropyridazinone ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with a similar hydroxyethyl group but different overall structure and applications.
N-Alkyl-N,N-di(2-hydroxyethyl)amine oxides: Compounds with similar hydroxyethyl groups but different functional groups and properties.
[(2-Hydroxyethyl)amino]methyl phosphonates: Compounds with hydroxyethyl groups and phosphonate functional groups.
Uniqueness
2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3 |
InChI Key |
RSQJCCFLTFEFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)CCO |
Origin of Product |
United States |
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